molecular formula C30H57O6Y B1594596 Yttrium(3+) neodecanoate CAS No. 68683-17-0

Yttrium(3+) neodecanoate

Cat. No.: B1594596
CAS No.: 68683-17-0
M. Wt: 602.7 g/mol
InChI Key: MXQJJXYVYZYZBP-UHFFFAOYSA-K
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Description

Yttrium(3+) neodecanoate: is a chemical compound consisting of yttrium ions coordinated with neodecanoate ligands. It is often used as a precursor in the synthesis of various advanced materials, including superconductors and catalysts. The compound is known for its stability and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium(3+) neodecanoate can be synthesized through the reaction of yttrium salts with neodecanoic acid. One common method involves dissolving yttrium oxide in hydrochloric acid to form yttrium chloride, which is then reacted with neodecanoic acid to produce this compound. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where yttrium chloride and neodecanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to heating and stirring to facilitate the formation of the desired product. The final compound is purified through filtration and recrystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Yttrium(3+) neodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Yttrium(3+) neodecanoate is used as a precursor in the synthesis of superconducting materials, such as yttrium barium copper oxide (YBa₂Cu₃O₇−x). These materials are crucial for applications in high-temperature superconductors .

Biology and Medicine: In the medical field, yttrium compounds are explored for their potential in cancer treatment and diagnostic imaging. Yttrium isotopes, such as Y-90, are used in radiotherapy for targeted cancer treatment .

Industry: this compound is employed in the production of catalysts for various industrial processes. It is also used in the manufacturing of advanced ceramics and electronic components .

Mechanism of Action

The mechanism of action of yttrium(3+) neodecanoate involves its ability to coordinate with other molecules and ions, facilitating various chemical reactions. In biological systems, yttrium ions can interact with cellular components, leading to therapeutic effects such as targeted cancer cell destruction. The compound’s molecular targets include cellular proteins and enzymes, which are involved in critical biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Yttrium(3+) neodecanoate is unique due to its specific coordination with neodecanoate ligands, which imparts distinct chemical properties and reactivity. Unlike other yttrium compounds, it is particularly useful as a precursor for synthesizing complex materials and catalysts .

Properties

IUPAC Name

3,3,5,5-tetramethylhexanoate;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H20O2.Y/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQJJXYVYZYZBP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57O6Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68683-17-0
Record name Neodecanoic acid, yttrium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, yttrium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Yttrium(3+) neodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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